molecular formula C11H13N5O5 B12310955 N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

Cat. No.: B12310955
M. Wt: 295.25 g/mol
InChI Key: BBJXVWOUESNRCD-UHFFFAOYSA-N
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Description

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog. It has applications in medicinal chemistry, molecular biology, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions.

    Final Formylation: The final step involves the formylation of the purine base to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The formamide group can be reduced to an amine under specific conditions.

    Substitution: The purine base can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic reagents like ammonia or amines are used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a nucleoside analog, interfering with nucleic acid synthesis and function.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A naturally occurring nucleoside with a similar structure but lacks the formamide group.

    Adenosine: Another nucleoside analog with a different purine base.

    2-Thioadenosine: A sulfur-containing analog with distinct biological properties.

Uniqueness

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide is unique due to its formamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable tool in medicinal chemistry and molecular biology research.

Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

InChI

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)

InChI Key

BBJXVWOUESNRCD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O

Origin of Product

United States

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